3-(1-ethyl-1H-indol-3-yl)-1-[(oxolan-2-yl)methyl]urea
Description
Properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-19-11-14(13-7-3-4-8-15(13)19)18-16(20)17-10-12-6-5-9-21-12/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEGUSSNBNORKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1H-indol-3-yl)-1-[(oxolan-2-yl)methyl]urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with oxirane (ethylene oxide) to form the oxolan-2-yl intermediate. This intermediate is then reacted with an isocyanate derivative to form the final urea compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(1-ethyl-1H-indol-3-yl)-1-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-ethyl-1H-indol-3-yl)-1-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Substituent-Driven Property Differences
- Indole vs. This may improve membrane permeability but reduce aqueous solubility.
- Oxolane Modifications : The oxolan-2-ylmethyl group in the target compound is less polar than the dihydroxy oxolane in , which likely increases hydrophilicity and hydrogen-bonding capacity in the latter.
Pharmacological Implications
- Indole derivatives often exhibit affinity for serotonin or kinase receptors, while fluoropyridyl analogs () may prioritize kinase inhibition due to halogen interactions.
- The oxolane group’s conformational flexibility () could enhance binding to proteins with deep hydrophobic pockets, contrasting with the rigid dihydroxy oxolane in .
Biological Activity
3-(1-ethyl-1H-indol-3-yl)-1-[(oxolan-2-yl)methyl]urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, including its antibacterial and cytotoxic properties, and discusses relevant research findings.
The compound is characterized by the following structural formula:
This structure indicates the presence of an indole moiety, which is known for its biological significance, particularly in drug design.
Antibacterial Activity
Research has shown that derivatives of indole compounds exhibit varying degrees of antibacterial activity. A study highlighted the antibacterial properties of related indole-based compounds, noting that modifications to the indole structure can significantly influence their efficacy against various bacterial strains.
Key Findings:
- Compounds similar to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
- The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 0.5 μg/mL to 8 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus ATCC 25,923 | 0.5 |
| This compound | E. coli ATCC 25,922 | 8 |
Cytotoxic Activity
Cytotoxicity studies have shown that while some indole derivatives exhibit significant antibacterial properties, they may also possess cytotoxic effects on human cells.
Key Findings:
- The cytotoxicity of related compounds was assessed using IC50 values, revealing that many derivatives had IC50 values exceeding 50 μg/mL, suggesting a relatively low toxicity profile at therapeutic concentrations .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| This compound | Human fibroblasts | >50 |
| Related Indole Derivative | Cancer Cell Line | 13 |
Case Studies
Several case studies have investigated the biological activity of indole derivatives:
- Antibacterial Efficacy : A study assessed the activity of various indole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating that certain modifications enhanced antibacterial potency without significantly increasing cytotoxicity.
- Structure-Aactivity Relationship (SAR) : Research into the SAR of indole-based compounds indicated that the presence of specific substituents on the indole ring can enhance both antibacterial and cytotoxic activities. For instance, adding alkyl groups or modifying functional groups on the urea moiety can optimize these properties .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-(1-ethyl-1H-indol-3-yl)-1-[(oxolan-2-yl)methyl]urea, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via urea bond formation between an indole-containing amine and an isocyanate derivative. Key steps include:
- Alkylation : Introducing the ethyl group to the indole nitrogen using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Urea Formation : Reacting the substituted indole with an oxolane-methyl isocyanate derivative. Catalytic bases like triethylamine improve yields by scavenging HCl .
- Solvent Optimization : Polar aprotic solvents (e.g., THF, DCM) enhance solubility and reaction efficiency. Lower temperatures (0–5°C) minimize side reactions during isocyanate coupling .
- Critical Parameters : Impurity profiles (e.g., unreacted starting materials) should be monitored via TLC or HPLC. Yields typically range from 60–75% under optimized conditions .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the indole C3 substitution, ethyl group integration, and oxolane-methyl connectivity. Key signals include δ 7.5–7.7 ppm (indole aromatic protons) and δ 3.6–4.2 ppm (oxolane methylene) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion at m/z calculated for C₁₇H₂₁N₃O₂) .
- X-ray Crystallography : Resolves stereochemistry of the oxolane ring and confirms urea bond geometry .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column; ≥95% purity is standard for biological testing .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
- In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Dose ranges: 1–100 μM .
- Enzyme Inhibition : Fluorescence-based assays for kinases or phosphatases, leveraging the indole moiety’s ATP-binding site interactions .
- Solubility Screening : Kinetic solubility in PBS (pH 7.4) via nephelometry; compounds with >50 μg/mL solubility prioritize for in vivo studies .
Advanced Research Questions
Q. How does the stereochemistry of the oxolane ring influence this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Compare binding affinities of (R)- and (S)-oxolane configurations to target proteins (e.g., kinases). Software like GROMACS or AMBER can model hydrogen bonding between the urea group and catalytic lysine residues .
- Chiral Synthesis : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test activity disparities in enzyme assays .
- Case Study : A 2024 study showed (S)-oxolane derivatives exhibited 3-fold higher kinase inhibition than (R)-isomers due to optimal hydrophobic pocket fit .
Q. What computational strategies can optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Reaction Path Prediction : Use density functional theory (DFT) to model transition states for urea bond formation. Identify energy barriers and solvent effects (e.g., COSMO-RS model) .
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents. For example, random forest algorithms correlate triethylamine use with >70% yield in urea syntheses .
- Automated Workflows : Robotic platforms (e.g., Chemspeed) enable high-throughput screening of reaction conditions, reducing optimization time by 60% .
Q. How can researchers address contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Validate cytotoxicity findings using ATP-based viability assays (e.g., CellTiter-Glo) alongside MTT to rule out false positives from redox interference .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA) to identify outliers. Adjust for variables like cell passage number or serum concentration .
- Mechanistic Profiling : Use phosphoproteomics or thermal shift assays to confirm target engagement. For instance, a 2025 study resolved discrepancies by showing off-target COX-2 inhibition at high doses .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. Structural modifications (e.g., fluorination at the indole C5 position) reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the urea group as a carbamate ester to enhance oral bioavailability. Hydrolysis in plasma regenerates the active form .
- Pharmacokinetic Modeling : Fit compartmental models to IV/PO dosing data (e.g., WinNonlin) to predict clearance rates and guide dosing regimens .
Data Contradiction Analysis
- Example Issue : Discrepancies in reported IC₅₀ values (e.g., 10 μM vs. 25 μM in kinase assays).
- Resolution Workflow :
- Assay Replication : Repeat experiments using identical cell lines/passage numbers .
- Compound Integrity Check : Confirm purity via HPLC and stability under assay conditions (e.g., DMSO stock degradation) .
- Control Normalization : Use internal controls (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
